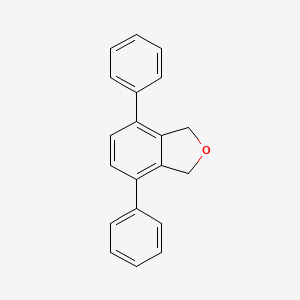
4,7-Diphenyl-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the class of isobenzofurans This compound is characterized by the presence of two phenyl groups attached to the 4th and 7th positions of the dihydroisobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield the desired product . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and subsequent reactions to form the final compound .
Industrial Production Methods: Industrial production of 4,7-Diphenyl-1,3-dihydroisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the isobenzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
4,7-Diphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,7-Diphenyl-1,3-dihydroisobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also interact with enzymes and cellular components, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1,3-Diphenylisobenzofuran: Similar in structure but lacks the dihydro component, making it more reactive in certain chemical reactions.
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: A derivative with additional hydroxyl and methoxy groups, exhibiting different biological activities.
Uniqueness: 4,7-Diphenyl-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern and the presence of the dihydroisobenzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61051-03-4 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4,7-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-14-21-13-19(17)20/h1-12H,13-14H2 |
Clé InChI |
LSQPRXWEZYKLQN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


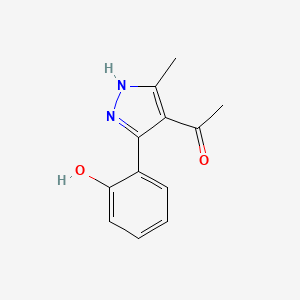
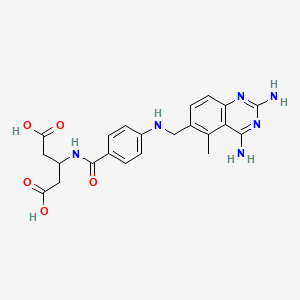
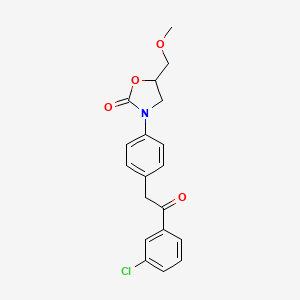

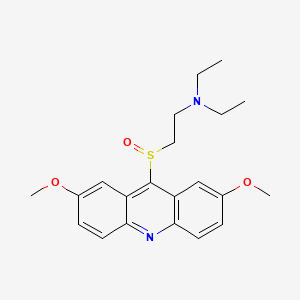

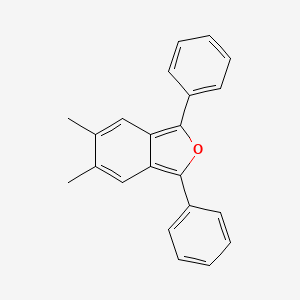


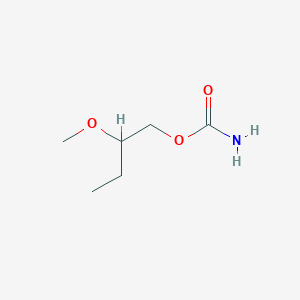


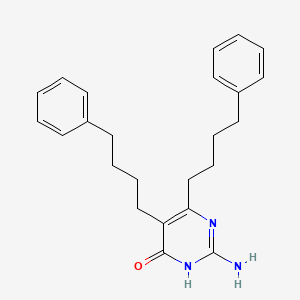
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
